Cas no 1853176-74-5 (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/1853176-74-5x500.png)
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde
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- インチ: 1S/C15H19BO5/c1-14(2)15(3,4)21-16(20-14)11-5-6-12-13(10(11)9-17)19-8-7-18-12/h5-6,9H,7-8H2,1-4H3
- InChIKey: JACDTJCYGKTKTN-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(B3OC(C)(C)C(C)(C)O3)C(C=O)=C2OCC1
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR021QAJ-10mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde |
1853176-74-5 | 95% | 10mg |
$326.00 | 2025-02-12 | |
Aaron | AR021QAJ-250mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde |
1853176-74-5 | 95% | 250mg |
$500.00 | 2025-03-07 | |
Aaron | AR021QAJ-25mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde |
1853176-74-5 | 95% | 25mg |
$556.00 | 2025-02-12 | |
Aaron | AR021QAJ-1g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde |
1853176-74-5 | 95% | 1g |
$800.00 | 2025-03-07 | |
Aaron | AR021QAJ-100mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde |
1853176-74-5 | 95% | 100mg |
$926.00 | 2025-02-12 |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde 関連文献
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehydeに関する追加情報
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde (CAS No. 1853176-74-5)
The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde, identified by the CAS number 1853176-74-5, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure featuring a benzodioxine core and a boron-containing substituent. The presence of the dioxaborolane group introduces interesting electronic properties and reactivity profiles that make this compound a valuable tool in modern organic synthesis.
The benzodioxine moiety in this compound is a bicyclic structure consisting of a benzene ring fused with a dioxane ring. This structural feature imparts stability and rigidity to the molecule while also providing sites for further functionalization. The aldehyde group at position 5 of the benzodioxine ring adds to the molecule's versatility by enabling various condensation reactions and cross-coupling processes. Recent studies have highlighted the utility of such structures in the development of biologically active compounds and advanced materials.
The dioxaborolane group attached at position 6 is particularly noteworthy. This substituent is derived from a tetramethylborole structure and is known for its ability to participate in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds under mild conditions. The integration of this group into the benzodioxine framework allows for precise control over the reactivity and selectivity of the molecule during synthetic transformations.
Recent advancements in synthetic methodology have further enhanced our understanding of how such compounds can be synthesized on an industrial scale. Researchers have developed efficient routes utilizing transition metal catalysts and microwave-assisted techniques to construct this compound with high purity and yield. These methods not only improve the scalability of production but also reduce environmental impact by minimizing waste generation.
In terms of applications, 6-(4,4,5,5-Tetramethyl-1,3,dioxabolan... has shown promise in several areas. In pharmaceutical chemistry, it serves as an intermediate for constructing bioactive molecules with complex architectures. Its ability to undergo multiple orthogonal reactions makes it ideal for building multi-functional drug candidates targeting various therapeutic areas such as cancer and inflammation.
Beyond pharmaceuticals, this compound has also found utility in materials science. Its rigid structure and tunable electronic properties make it suitable for applications in optoelectronic devices and advanced polymers. Recent studies have explored its use as a building block for constructing conjugated systems with tailored optical properties.
The synthesis of this compound involves a series of carefully optimized steps that highlight modern synthetic techniques. Starting from readily available starting materials such as benzodioxine derivatives and boronic acids precursors
1853176-74-5 (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde) 関連製品
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